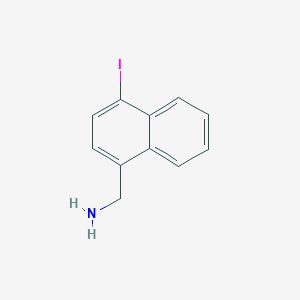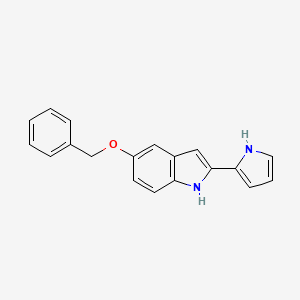
4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde is a chemical compound that features a pyrazole ring substituted with a bromine atom and a benzaldehyde moiety substituted with a chlorine atom
Preparation Methods
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 2-chlorobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the benzaldehyde, forming the desired product .
Chemical Reactions Analysis
4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential inhibitors of enzymes and receptors.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar compounds to 4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorobenzaldehyde include:
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with a bromine substituent, used in various synthetic applications.
2-Chlorobenzaldehyde: A benzaldehyde derivative with a chlorine substituent, used as an intermediate in organic synthesis.
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride: A related compound with a sulfonyl chloride group, used in the synthesis of sulfonamide derivatives.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the unique properties and versatility of this compound.
Properties
Molecular Formula |
C10H6BrClN2O |
|---|---|
Molecular Weight |
285.52 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)-2-chlorobenzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-4-13-14(5-8)9-2-1-7(6-15)10(12)3-9/h1-6H |
InChI Key |
YOUXZCXNFAPHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(C=N2)Br)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839746.png)
![Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B11839762.png)






![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)
![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol](/img/structure/B11839800.png)
![(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11839801.png)
![N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B11839802.png)
![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)

